molecular formula C12H7BrN2OS2 B378213 5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 312946-33-1

5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B378213
CAS No.: 312946-33-1
M. Wt: 339.2g/mol
InChI Key: NTAJPZDBKREMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-Bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a sophisticated heterocyclic scaffold of significant interest in early-stage drug discovery, particularly in the field of oncology. This molecule is part of the thieno[2,3-d]pyrimidine family, which is known for its resemblance to purine and pyrimidine bases, allowing it to interact with critical enzymatic targets within cells . Researchers value this specific derivative for its potential as a core structure in developing inhibitors that disrupt DNA synthesis and repair mechanisms in cancer cells . The bromophenyl substituent at the 5-position offers a strategic handle for further synthetic modification via cross-coupling reactions, enabling medicinal chemists to create diverse analog libraries for structure-activity relationship (SAR) studies. The 2-thioxo moiety is a key pharmacophoric feature that can enhance binding affinity and selectivity toward enzyme active sites. In a research context, this compound serves as a valuable chemical tool for probing the biological functions of various kinases and other ATP-binding proteins. Its mechanism of action is hypothesized to involve interference with cell cycle progression and induction of apoptosis in malignant cells, making it a promising candidate for investigating new pathways in cancer biology and for the development of targeted therapies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-bromophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS2/c13-7-3-1-6(2-4-7)8-5-18-11-9(8)10(16)14-12(17)15-11/h1-5H,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAJPZDBKREMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)NC(=S)N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320235
Record name 5-(4-bromophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312946-33-1
Record name 5-(4-bromophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of p-Bromophenylacetic Acid

Reagents :

  • p-Bromophenylacetic acid (1.0 equiv)

  • Methanol (solvent)

  • Solid acid catalyst (e.g., Amberlyst-15)

Conditions :

  • Reflux at 65–70°C for 5–6 hours

  • Catalyst recovery via filtration (>90% efficiency).

Outcome :

  • Methyl p-bromophenylacetate (Intermediate 1) is obtained in 94–95% yield.

Thienopyrimidinone Ring Formation

Reagents :

  • Intermediate 1 (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Sodium methoxide (base, 2.0 equiv)

Mechanism :

  • Claisen-Schmidt Condensation : Base-mediated deprotonation of methyl ester, forming a reactive enolate.

  • Cyclocondensation with Thiourea : Nucleophilic attack by thiourea’s sulfur, followed by cyclization to form the pyrimidinone-thione core.

Conditions :

  • Nitrogen atmosphere, 70–80°C, 6–8 hours

  • Quenching with ice-water to precipitate the product.

Yield : 78–82% after recrystallization (ethanol/water).

Patent US10556871B1 describes a route to 5-(4-bromophenyl)-4,6-dichloropyrimidine, which can be adapted for thioxo-group introduction:

Dichloropyrimidine Synthesis

Steps :

  • Esterification : As in Section 2.1.

  • Cyclization with Dimethyl Carbonate : Forms methyl 2-(4-bromophenyl)acetate intermediate.

  • Chlorination with POCl₃/N,N-Dimethylaminopyridine : Introduces chlorine substituents.

Key Data :

StepReagentTemp (°C)Time (h)Yield (%)
1MeOH65–705.594.9
3POCl₃95–1053–585.7

Thioxo-Substitution via Nucleophilic Displacement

Reagents :

  • 4,6-Dichloro intermediate (1.0 equiv)

  • NaSH (2.5 equiv)

Conditions :

  • Anhydrous DMF, 100°C, 4 hours

  • Selective substitution at position 2 due to electronic effects.

Yield : 70–75% (HPLC purity >99%).

Solvent and Catalyst Optimization

Solvent Screening for Cyclocondensation

SolventDielectric ConstantYield (%)Purity (%)
Methanol32.78298.5
DMF36.77597.2
THF7.56395.8

Methanol ensures optimal solubility of intermediates and facilitates catalyst recovery.

Solid Acid Catalysts in Esterification

CatalystSurface Area (m²/g)Yield (%)Reusability
Amberlyst-154594.95 cycles
H-ZSM-542589.23 cycles
Sulfonated Graphene26091.57 cycles

Amberlyst-15 balances cost and efficiency, with >90% yield retention after five uses.

Purification and Characterization

Crystallization Conditions

  • Solvent System : Ethanol/water (3:1 v/v)

  • Recovery : 88–90%

  • Purity : 99.93% by HPLC (Waters 2489-1525 system).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 4.21 (s, 2H, CH₂), 3.98 (s, 2H, SCH₂).

  • LC-MS (ESI+) : m/z 340.03 [M+H]⁺.

Challenges and Mitigation Strategies

  • Thioxo-Group Oxidation :

    • Use of inert atmosphere (N₂/Ar) during reactions prevents oxidation to sulfone.

  • Byproduct Formation in Cyclization :

    • Excess thiourea (1.2 equiv) suppresses dimerization side reactions.

  • Catalyst Deactivation :

    • Regular regeneration of Amberlyst-15 with 1M H₂SO₄ restores activity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Characteristics

The presence of the bromine atom in the phenyl ring enhances the compound's reactivity and biological activity compared to other similar compounds. The thioxo group contributes to its potential pharmacological properties, making it an interesting candidate for further research.

Medicinal Chemistry

  • Antimicrobial Activity : Compounds with thieno[2,3-d]pyrimidine moieties have shown significant antimicrobial properties. Studies indicate that 5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one may inhibit the growth of various bacterial strains due to its ability to interfere with essential cellular processes.
  • Antitumor Properties : Research has indicated that this compound exhibits antitumor activity by inhibiting specific enzymes involved in cancer cell proliferation. Its structural features allow it to interact with molecular targets critical for tumor growth.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as dihydrofolate reductase and phosphodiesterase, which are key players in various biochemical pathways related to cancer and microbial resistance.

Chemical Synthesis

The synthesis of 5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can be achieved through several methods:

  • Cyclization Reactions : Utilizing appropriate thieno and pyrimidine precursors under controlled conditions.
  • Optimized Industrial Production : Methods involving continuous flow reactors are being explored for large-scale production while maintaining high yield and purity.

Biological Interaction Studies

The compound's interactions with biological targets have been extensively studied. It has shown promise in:

  • Binding Affinity : Interaction studies reveal that 5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one binds effectively to various biological targets, potentially leading to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes essential for the survival of microbial or cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • Methyl/Pyridinyl Substitutions : IVPC demonstrates that methyl and pyridinyl groups enhance binding affinity to PAH, as evidenced by X-ray crystallography .
  • Unsubstituted Phenyl : The phenyl analogue (without halogens) serves as a baseline for structure-activity relationship (SAR) studies, highlighting the necessity of halogenation for optimized bioactivity .

Yield Comparison :

  • Conventional heating: 50–70% yields .
  • Microwave-assisted: >90% yields .

Anticancer Activity

  • 5-(4-Bromophenyl) Derivative : Exhibits IC₅₀ values in the low micromolar range (1–10 µM) against breast (MCF-7) and colon (HCT-116) cancer cell lines, likely due to bromine-induced DNA intercalation or topoisomerase inhibition .
  • Chloro/Fluoro Analogues : Show reduced potency (IC₅₀ > 20 µM), suggesting bromine’s critical role in enhancing cytotoxicity .
  • IVPC: Not directly cytotoxic but acts as a pharmacological chaperone, stabilizing mutant PAH enzymes in phenylketonuria (PKU) therapy .

Antimicrobial Activity

  • Microwave-Synthesized Derivatives : 7a–e (with benzo thiazole moieties) display broad-spectrum activity against E. coli (MIC = 8 µg/mL) and S. aureus (MIC = 16 µg/mL) .
  • Thieno[2,3-d]pyrimidinones with Imidazo[2,1-b]thiazole: Compound 17 (from ) shows antifungal activity against C. albicans (MIC = 32 µg/mL) .

Physicochemical Properties

Property 5-(4-Bromophenyl) Derivative 5-(4-Chlorophenyl) Derivative IVPC
Melting Point (°C) Not reported 250–260 180–185
Solubility (DMSO) High Moderate High
LogP (Predicted) 3.8 3.2 2.9
Spectral Data (IR, NMR) Confirmed via HRMS, ¹H/¹³C NMR Similar to bromo analogue Reported in PDB 3QI

Biological Activity

5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a thieno[2,3-d]pyrimidine core with a thioxo group and a bromophenyl substituent, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is C12H7BrN2OS2, with a molecular weight of 339.23 g/mol. The presence of the bromine atom at the 4-position of the phenyl ring is believed to influence its biological activity significantly by enhancing lipophilicity and modulating interactions with biological targets.

Biological Activities

Compounds containing thieno[2,3-d]pyrimidine moieties have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thienopyrimidines can inhibit bacterial growth and show promise as antimicrobial agents.
  • Antitumor Activity : Some thienopyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds similar to 5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one have shown significant anti-inflammatory activity in animal models.

The biological activity of 5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is attributed to its interaction with specific molecular targets. The thioxo group is crucial for its mechanism of action as it can interact with thiol-containing enzymes and proteins. This interaction may lead to the inhibition of enzymatic activity or modulation of protein functions within cellular pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesBiological Activity
5-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-oneChlorine instead of bromineAntimicrobial
5-(phenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-oneNo halogen substitutionAntitumor
5-(methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-oneMethyl substitution at phenylAnti-inflammatory

The differences in biological activity among these compounds highlight the influence of halogen substituents on their pharmacological profiles.

Case Studies

Several studies have explored the biological effects of thienopyrimidine derivatives:

  • Antimicrobial Studies : A study demonstrated that thienopyrimidine derivatives exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The study highlighted that modifications at the phenyl ring could enhance antibacterial efficacy.
    • Reference : PMC3873713
  • Anti-inflammatory Activity : Research involving animal models showed that certain thienopyrimidine derivatives had anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). These compounds were found to inhibit cyclooxygenase (COX) enzymes effectively.
    • Reference : PMC7397201

Q & A

Q. What are the recommended synthetic routes for 5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, and how can purity be optimized?

The compound can be synthesized via multi-step reactions involving cyclocondensation of appropriately substituted precursors. Key steps include:

  • Thiocarbonyl incorporation : Use potassium thiocyanate in refluxing acetone to introduce the thioxo group, as demonstrated for structurally related dihydropyrimidinones .
  • Substituent introduction : Bromophenyl groups can be introduced via Suzuki coupling or nucleophilic aromatic substitution under controlled conditions (e.g., Pd catalysis).
  • Purification : Recrystallization from methanol or ethanol is effective for removing byproducts, achieving >95% purity (confirmed by HPLC) .

Q. How should structural characterization be performed to confirm the identity of this compound?

  • Spectroscopic techniques : Use 1H NMR^1 \text{H NMR} to verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl) and 13C NMR^{13} \text{C NMR} for carbonyl/thione carbons (δ 170–180 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation (e.g., [M+H]+^+ calculated for C12H8BrN2OS2\text{C}_{12}\text{H}_8\text{BrN}_2\text{OS}_2: 354.92) .
  • X-ray crystallography : Resolve crystal packing and confirm the thieno[2,3-d]pyrimidinone core conformation, as shown for analogous compounds .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition : Test against targets like 17β-HSD1 (a key estrogen biosynthesis enzyme) at 0.1–10 µM concentrations. Use fluorometric or radiometric assays to measure % inhibition and IC50_{50} values .
  • Selectivity screening : Compare activity against related isoforms (e.g., 17β-HSD2) to assess specificity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate electronic effects .
  • Core modification : Introduce alkyl or aryl groups at the 3-position of the thieno[2,3-d]pyrimidinone core to assess steric impacts on target binding .
  • Bioisosteric replacement : Substitute the thioxo group with oxo or selenoxo moieties to evaluate pharmacophore requirements .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. How can computational methods enhance the understanding of its mechanism of action?

  • Molecular docking : Model interactions with targets like 17β-HSD1 using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with catalytic residues (e.g., Tyr155) and hydrophobic contacts .
  • MD simulations : Perform 100-ns simulations to evaluate conformational stability in aqueous and membrane-mimetic environments (e.g., POPC lipid bilayers) .

Q. What methodologies are suitable for assessing its toxicological and ecological risks?

  • In vitro toxicity : Use MTT assays in HepG2 cells to determine IC50_{50} values for cytotoxicity .
  • Ames test : Screen for mutagenicity with Salmonella typhimurium strains TA98 and TA100 .
  • Ecotoxicity : Evaluate biodegradability via OECD 301F guidelines and bioaccumulation potential using logP calculations (e.g., ClogP ~3.2) .

Q. How can synthetic challenges (e.g., low yields or side products) be addressed?

  • Reaction optimization : Use design of experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
  • Byproduct identification : Employ LC-MS to detect intermediates (e.g., des-bromo derivatives) and adjust stoichiometry accordingly .

Q. What advanced techniques validate its stability under storage and experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and identify breakdown products .
  • Lyophilization : Improve long-term stability by storing as a lyophilized powder at -20°C under argon .

Q. How can enantiomeric purity be ensured if chiral centers are present?

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane:isopropanol (90:10) to resolve enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data (e.g., TDDFT calculations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.